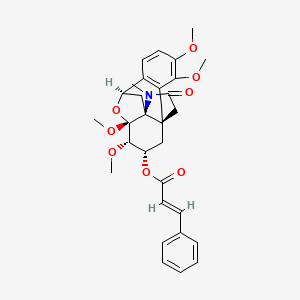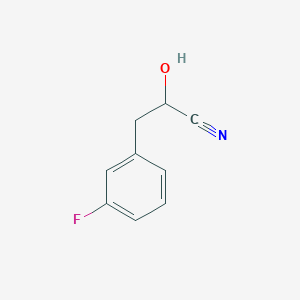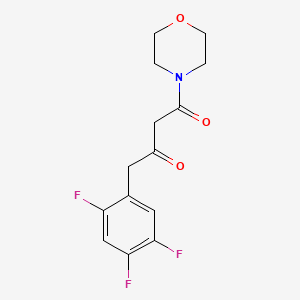![molecular formula C18H27N B13423628 1-[1-(4-Methylphenyl)cyclohexyl]piperidine CAS No. 3883-17-8](/img/structure/B13423628.png)
1-[1-(4-Methylphenyl)cyclohexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methylphenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structure, which includes a cyclohexyl ring substituted with a 4-methylphenyl group and a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Vorbereitungsmethoden
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-methylbenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[1-(4-Methylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its interactions with biological systems, particularly its effects on neurotransmitter systems.
Medicine: The compound has shown potential as an analgesic and anesthetic agent, with studies investigating its efficacy and safety.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain perception and synaptic plasticity. Additionally, it may influence the release and reuptake of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: This compound has a methoxy group instead of a methyl group, which may alter its pharmacological properties.
Phencyclidine (PCP): A well-known NMDA receptor antagonist, PCP shares structural similarities but has different pharmacological effects and safety profiles.
Ketamine: Another NMDA receptor antagonist, ketamine is used clinically as an anesthetic and has a different chemical structure and mechanism of action.
Eigenschaften
CAS-Nummer |
3883-17-8 |
|---|---|
Molekularformel |
C18H27N |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
1-[1-(4-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
XPZHMMRWEBHHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)

![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)

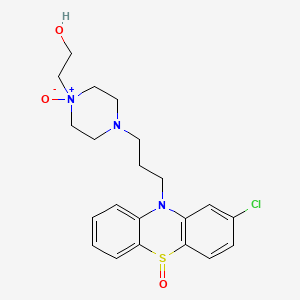

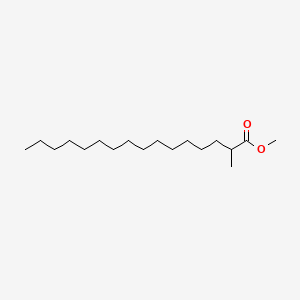
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
